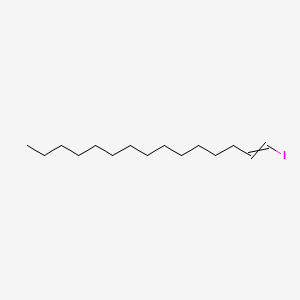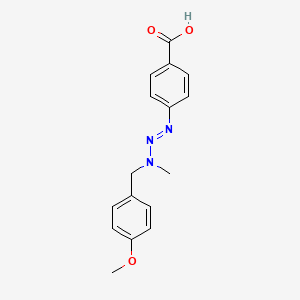
p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid is an organic compound that features a triazeno group attached to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid typically involves the reaction of p-methoxybenzyl chloride with a triazeno compound under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dichlorodicyanobenzoquinone (DDQ), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The triazeno group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane (DCM) is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol or ethanol is used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield oxidized triazeno derivatives, while reduction with sodium borohydride can produce reduced triazeno compounds.
科学研究应用
p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid involves its interaction with specific molecular targets. The triazeno group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxybenzyl group can enhance the compound’s stability and facilitate its interaction with biological targets.
相似化合物的比较
Similar Compounds
p-Methoxybenzyl chloride: A precursor used in the synthesis of p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid.
Benzyl triazenes: Compounds with similar triazeno groups but different substituents on the benzene ring.
Methoxybenzoic acids: Compounds with methoxy groups attached to the benzoic acid moiety.
Uniqueness
This compound is unique due to the presence of both the triazeno and methoxybenzyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
65542-18-9 |
|---|---|
分子式 |
C16H17N3O3 |
分子量 |
299.32 g/mol |
IUPAC 名称 |
4-[[(4-methoxyphenyl)methyl-methylamino]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H17N3O3/c1-19(11-12-3-9-15(22-2)10-4-12)18-17-14-7-5-13(6-8-14)16(20)21/h3-10H,11H2,1-2H3,(H,20,21) |
InChI 键 |
DSKLAYUHVDHXSH-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=C(C=C1)OC)N=NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


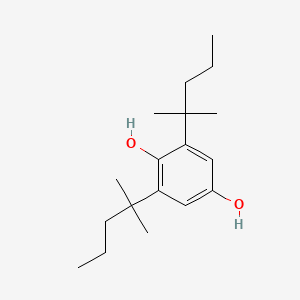

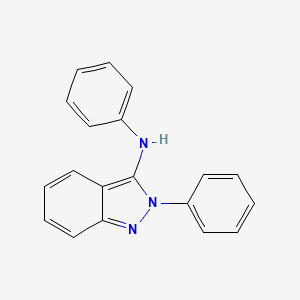
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)
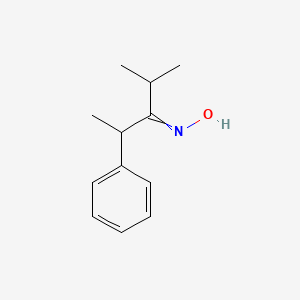
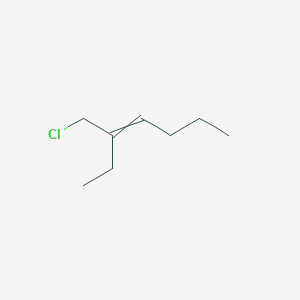
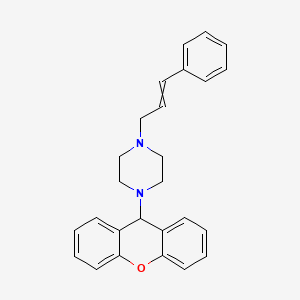
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
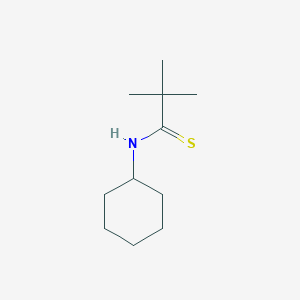
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

